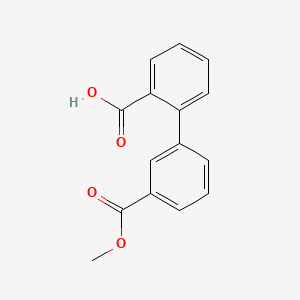

2-(3-Methoxycarbonylphenyl)benzoic acid

Beschreibung

Contextualization within the Landscape of Benzoic Acid Chemistry

Benzoic acid, the simplest aromatic carboxylic acid (C₆H₅COOH), consists of a single benzene (B151609) ring attached to a carboxyl group. nih.govacs.org It serves as a fundamental building block in organic chemistry. The chemistry of its derivatives is vast, exploring how different substituents on the phenyl ring modify the compound's acidity, reactivity, and physical properties.

2-(3-Methoxycarbonylphenyl)benzoic acid represents a significant structural elaboration on this basic framework. The introduction of a second phenyl ring creates a biphenyl (B1667301) scaffold, which is not planar. The two rings are twisted relative to each other, and the degree of this twist (the dihedral angle) is a critical structural parameter influenced by the substituents. ajgreenchem.com The presence of an ortho-carboxylic acid and a meta-methoxycarbonyl group on different rings introduces complex steric and electronic effects that are absent in simpler benzoic acid derivatives.

Rationale for Dedicated Academic Investigation of the Compound's Molecular Architecture

The academic interest in the molecular architecture of compounds like 2-(3-Methoxycarbonylphenyl)benzoic acid stems from the unique properties imparted by the biphenyl core. The rotation around the central carbon-carbon single bond is hindered by the substituents, which can lead to a phenomenon known as atropisomerism, where rotational isomers can be isolated as distinct chemical entities.

The specific substitution pattern of this molecule—with functional groups at the ortho and meta positions—creates a distinct three-dimensional shape and distribution of electron density. This makes it a compelling target for several areas of advanced chemical research:

Coordination Chemistry: When deprotonated, the carboxylate group can act as a ligand, binding to metal ions. Biphenyl-dicarboxylate linkers are extensively used to construct metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and gas storage. nih.govacs.orgnih.gov The defined angle between the two rings and the position of the coordinating carboxylate group act as a "structural vector," predetermining the geometry and pore structure of the resulting framework.

Materials Science: The rigid and electronically conjugated biphenyl unit is a common motif in liquid crystals and organic light-emitting diodes (OLEDs). ajgreenchem.com The specific functionalization with ester and acid groups can be used to tune solubility, thermal stability, and electronic properties for these advanced applications.

Historical Context of Related Biphenyl-Carboxylic Acid Derivatives in Synthetic Organic Chemistry

The synthesis of the biphenyl core has been a central challenge in organic chemistry for over a century. The development of methods to create this carbon-carbon bond between two aromatic rings has been crucial for accessing complex molecules, including biphenyl-carboxylic acids.

Historically, the Ullmann reaction , first reported by Fritz Ullmann in 1901, was the primary method. wikipedia.orgnih.gov This reaction involves the coupling of two aryl halide molecules using stoichiometric amounts of copper metal, often at very high temperatures (over 200 °C). nih.govbyjus.com While groundbreaking, the classic Ullmann reaction was often hampered by harsh conditions and inconsistent yields. wikipedia.org

A significant advancement came with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , or Suzuki reaction, has become one of the most versatile and widely used methods for synthesizing biphenyls. acs.org This reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base under much milder conditions than the Ullmann reaction. acs.orgnih.gov Its high functional group tolerance and reliability have made it the modern standard for constructing complex biphenyl derivatives like 2-(3-Methoxycarbonylphenyl)benzoic acid. acs.org

Interactive Table 2: Comparison of Historical Biphenyl Synthesis Methods Click on the headers to sort the data.

| Feature | Ullmann Reaction | Suzuki-Miyaura Coupling |

| Catalyst | Copper (often stoichiometric) wikipedia.orgbyjus.com | Palladium (catalytic amounts) acs.orgnih.gov |

| Reactants | Two Aryl Halides nih.gov | Aryl Halide + Arylboronic Acid acs.org |

| Typical Conditions | High Temperatures (>200 °C) nih.gov | Mild Temperatures (often <100 °C) |

| Development Era | Early 1900s wikipedia.org | Late 1970s - Present acs.org |

| Key Advantage | Historical foundation for C-C coupling | High yield, mild conditions, functional group tolerance acs.org |

Interdisciplinary Relevance of the Compound's Structural Motifs (excluding any biological implications)

The structural motifs present in 2-(3-Methoxycarbonylphenyl)benzoic acid—namely the rigid biphenyl linker and the coordinating carboxylic acid group—confer significant relevance in several interdisciplinary fields of chemistry and materials science.

In coordination chemistry , biphenyl-dicarboxylate and polycarboxylate linkers are foundational building blocks for creating Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgnih.govacs.org The rigidity of the biphenyl unit helps form stable, porous structures, while the rotational freedom along the C-C bond allows for structural flexibility to accommodate different metal coordination geometries. nih.gov The resulting materials exhibit vast internal surface areas and tunable pore sizes, making them highly effective as heterogeneous catalysts or for the selective storage and separation of gases. acs.orgnih.gov

In materials science , the biphenyl structure is a key component in the design of liquid crystals. The rod-like shape and electronic properties of biphenyl derivatives enable them to align in ordered phases in response to external stimuli. Furthermore, the conjugated π-system of the biphenyl core is exploited in organic electronics, where such motifs are used in the emissive layers of Organic Light-Emitting Diodes (OLEDs). ajgreenchem.com The ability to functionalize the biphenyl core, as seen in the title compound, allows chemists to fine-tune the electronic and physical properties to achieve desired performance in these devices.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(16)17/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFGUHOIRJDARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683316 | |

| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171905-91-2 | |

| Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Methoxycarbonylphenyl Benzoic Acid and Its Analogs

Convergent and Divergent Synthetic Routes to Biphenyl (B1667301) Systems

The construction of the biphenyl backbone is a critical step in the synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid and its analogs. Both convergent strategies, where two functionalized aromatic rings are joined, and divergent strategies, where a pre-formed biphenyl system is further functionalized, are employed.

Cross-Coupling Reactions for Biaryl Formation (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl systems. This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid with an aryl halide or triflate in the presence of a base. For the synthesis of a molecule like 2-(3-Methoxycarbonylphenyl)benzoic acid, this could involve the coupling of a (3-methoxycarbonylphenyl)boronic acid with a 2-halobenzoic acid derivative, or vice versa.

The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups, making it suitable for complex molecules. For instance, biaryl compounds, which are important skeletons for functional materials and biologically active compounds, are efficiently synthesized using this method. The reactivity of the aryl halide component generally follows the trend I > Br > OTf >> Cl.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Arylboronic Acid | Aryl Halide (I, Br) or Triflate | Pd(0) catalyst, Base | Biaryl Compound |

| (3-Methoxycarbonylphenyl)boronic acid | 2-Bromobenzoic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(3-Methoxycarbonylphenyl)benzoic acid |

| 2-Boronobenzoic acid | Methyl 3-bromobenzoate | Pd(dppf)Cl₂, K₃PO₄ | 2-(3-Methoxycarbonylphenyl)benzoic acid |

This table represents hypothetical reaction schemes based on typical Suzuki-Miyaura coupling conditions.

Directed Ortho Metalation (DOM) Strategies for Functionalization

Directed Ortho Metalation (DoM) is a key technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

Common DMGs include amides, methoxy groups, and tertiary amines. wikipedia.org In the context of synthesizing precursors for 2-(3-Methoxycarbonylphenyl)benzoic acid, a DoM strategy could be employed on a substituted benzoic acid or benzoate (B1203000) to introduce a group at the ortho position, which could then be used in a subsequent cross-coupling reaction. For example, a directed lithiation of a benzoic acid derivative can be followed by a reaction with an electrophile to introduce a handle for further transformations. slideshare.netacs.orgnih.gov

| Directing Group | Aromatic Substrate | Organolithium Reagent | Electrophile | Product |

| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA | I₂ | N,N-Diethyl-2-iodobenzamide |

| -COOH | 2-Biphenylcarboxylic acid | s-BuLi | Various Electrophiles | Ortho-substituted-2-biphenyl carboxylic acids unblog.fr |

| -OMe | Anisole | n-BuLi | CO₂ then H⁺ | 2-Methoxybenzoic acid |

Palladium-Catalyzed Carbonylation and Carboxylation Approaches

Palladium-catalyzed carbonylation and carboxylation reactions offer direct routes to introduce carboxylic acid or ester functional groups onto an aromatic ring. These reactions typically involve the use of carbon monoxide (CO) or a carboxylating agent in the presence of a palladium catalyst.

For instance, a palladium-catalyzed carbonylation of an aryl halide or triflate in the presence of an alcohol can directly yield an aryl ester. Similarly, carboxylation can be achieved using CO₂ or other carboxylating agents. These methods can be strategically applied in the synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid, for example, by carbonylating a dihalobiphenyl intermediate. A novel protocol for the palladium-catalyzed intramolecular direct arylation of benzoic acids has been reported, which combines decarboxylation and C-H activation. nih.gov

| Substrate | Reagents | Catalyst | Product |

| Aryl Halide | CO, Methanol (B129727) | Pd(OAc)₂, PPh₃ | Aryl Methyl Ester |

| Aryl Triflate | CO₂, [Pd] catalyst | Pd catalyst | Aryl Carboxylic Acid |

| Benzoic Acid Chlorides | ¹³CO or ¹⁴CO | Pd catalyst | Labeled Benzoic Acid Chlorides nih.gov |

Functional Group Interconversions and Modifications

Once the biphenyl core is assembled, or during the synthesis of the precursors, specific modifications of the functional groups are often necessary. For 2-(3-Methoxycarbonylphenyl)benzoic acid, the selective formation and hydrolysis of the ester and carboxylic acid groups are key steps.

Selective Esterification of Carboxylic Acid Moieties

The selective esterification of one carboxylic acid group in the presence of another can be challenging but is achievable through various methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. prepchem.com The selectivity can sometimes be controlled by the steric hindrance around the carboxylic acid groups or by using a limited amount of the esterifying agent.

For dicarboxylic acids, selective mono-esterification can be achieved using methods like transesterification catalyzed by acidic ion-exchange resins. researchgate.net Another technique involves the use of activating reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). rasayanjournal.co.in

| Substrate | Reagents | Conditions | Product |

| Dicarboxylic Acid | Methanol, H₂SO₄ (catalyst) | Reflux | Mono- or Di-methyl ester |

| Dicarboxylic Acid | Dimethyl sulfate, K₂CO₃ | - | Monomethyl ester researchgate.net |

| 3-Hydroxybenzoic acid | Methanol, Conc. H₂SO₄ | 8 hours | 3-Hydroxy methyl benzoate rasayanjournal.co.in |

Hydrolysis of Ester Functional Groups for Acid Derivatization

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.org This can be achieved under either acidic or basic conditions. wikipedia.orglibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using a large excess of water. libretexts.orgjove.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that uses a stoichiometric amount of base, such as sodium hydroxide (B78521). wikipedia.orgmnstate.edu The reaction proceeds to completion to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. mnstate.edu This method is often preferred due to its irreversibility and generally high yields. The choice between acidic and basic hydrolysis depends on the stability of other functional groups present in the molecule.

| Substrate | Reagents | Conditions | Product |

| Ester | H₂O, H⁺ (catalyst) | Heat | Carboxylic Acid + Alcohol mnstate.edu |

| Ester | 1. NaOH, H₂O 2. H⁺ | Heat, then acidification | Carboxylic Acid + Alcohol mnstate.edu |

| Symmetric Diesters | THF-aqueous NaOH | 0°C | Half-esters organic-chemistry.org |

Etherification and Alkylation Strategies on Hydroxyl-Substituted Analogs

The synthesis of analogs of 2-(3-Methoxycarbonylphenyl)benzoic acid that feature hydroxyl groups opens avenues for further functionalization through etherification and alkylation. These reactions are crucial for modifying the molecule's steric and electronic properties. Standard procedures for the etherification of phenolic compounds, such as the Williamson ether synthesis, are frequently employed. This involves deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of complex biaryl structures, milder and more selective methods are often preferred. For instance, the use of phase-transfer catalysts can facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the alkylating agent. Another approach involves acid-catalyzed alkylation using benzylic alcohols as the alkylating agents, which provides a facile route to O-alkylated products researchgate.net.

Recent advancements have also focused on developing chemoselective methods. For example, specific protocols allow for the selective conversion of benzyl alcohols into their corresponding methyl or ethyl ethers, even in the presence of other reactive hydroxyl groups like phenols organic-chemistry.org. Furthermore, catalysts such as zinc and copper triflates have been shown to facilitate the coupling of phenols with sterically hindered tertiary alkyl bromides, expanding the scope of accessible ether structures organic-chemistry.org. These strategies are instrumental in creating a diverse library of analogs for further study.

Table 1: Representative Etherification Strategies for Phenolic Compounds

| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Key Features |

|---|---|---|---|---|

| Williamson Ether Synthesis | Strong Base (e.g., NaH) + Alkyl Halide | Substituted Phenol | Alkyl Aryl Ether | Classic, versatile method |

| Acid-Catalyzed Alkylation | Acid Catalyst | Phenol + Benzylic Alcohol | Benzyl Aryl Ether | Utilizes alcohols as alkylating agents researchgate.net |

| Chemoselective Etherification | 2,4,6-trichloro-1,3,5-triazine (TCT) | Benzyl Alcohol | Benzyl Methyl/Ethyl Ether | Selective for benzylic alcohols over phenols organic-chemistry.org |

| Tertiary Alkyl Ether Synthesis | Zn(OTf)₂ | Phenol + Tertiary Alkyl Bromide | Tertiary Alkyl Aryl Ether | Forms sterically hindered ethers organic-chemistry.org |

Advanced Reaction Optimization and Yield Enhancement Strategies

Optimizing the synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid and its analogs is critical for achieving high yields and purity, which are essential for both laboratory-scale research and potential industrial applications. Key areas of focus include the development of highly efficient catalytic systems and the careful selection of solvents and reaction conditions.

Catalytic Systems for Efficient Transformations

The core structure of 2-(3-Methoxycarbonylphenyl)benzoic acid is a biaryl system, most commonly synthesized via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, involving the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base wwjmrd.com.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the catalytic system. While traditional catalysts like Pd(PPh₃)₄ are effective, modern research has led to the development of more robust and active systems. These often feature palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ combined with sterically bulky and electron-rich phosphine ligands like SPhos wikipedia.org. Such advanced ligands enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle, allowing for lower catalyst loadings (down to 0.001 mol%) and milder reaction conditions wikipedia.orglibretexts.org.

Beyond homogeneous systems, significant effort has been invested in heterogeneous catalysts to simplify product purification and catalyst recycling. Palladium nanoparticles supported on materials like titanium dioxide (Pd/TiO₂) or magnetic Fe₃O₄ cores have demonstrated high activity and can be easily recovered and reused multiple times without significant loss of performance mdpi.com. PEPPSI-type palladium complexes have also been shown to be effective for Suzuki-Miyaura reactions, particularly with less reactive aryl chlorides mdpi.com.

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst System | Catalyst Type | Key Advantages | Typical Substrates |

|---|---|---|---|

| Pd(PPh₃)₄ | Homogeneous | Widely available, well-understood | Aryl iodides, bromides |

| Pd(OAc)₂ / SPhos | Homogeneous | High turnover number, low catalyst loading, mild conditions wikipedia.org | Aryl chlorides, bromides, triflates |

| Pd/TiO₂ | Heterogeneous | Recyclable, easy separation mdpi.com | Aryl chlorides, bromides |

| Fe₃O₄@NC/Pd | Heterogeneous (Magnetic) | Excellent recyclability (10+ cycles), high activity in water mdpi.com | Aryl halides |

| PEPPSI-type Pd-NHC | Homogeneous | High stability, effective for challenging substrates | Aryl chlorides mdpi.com |

Solvent Effects and Reaction Conditions in Synthetic Pathways

The choice of solvent is a critical parameter in the synthesis of biaryl compounds, as it can significantly influence reaction rates, selectivity, and catalyst stability. whiterose.ac.ukyork.ac.uksemanticscholar.org In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the solvent's role is multifaceted, affecting the solubility of reagents and the nature of the active catalytic species researchgate.net.

A range of solvents can be used, including toluene, tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF) wikipedia.org. The polarity of the solvent can be particularly influential. For instance, in the coupling of substrates with multiple reactive sites, such as chloroaryl triflates, polar solvents like DMF can switch the chemoselectivity of the reaction compared to nonpolar solvents researchgate.netnih.gov. This effect is often attributed to the stabilization of polar transition states during the oxidative addition step researchgate.netnih.gov.

The use of aqueous solvent systems or biphasic organic-water mixtures is a notable feature of the Suzuki reaction, which offers economic and environmental advantages wikipedia.org. Water-soluble bases and catalysts can be employed, broadening the reaction's scope. The base is another crucial component, with common choices including K₂CO₃, Cs₂CO₃, and K₃PO₄ wikipedia.org. The base not only participates in the transmetalation step but can also influence the formation of the active palladium complex and accelerate the final reductive elimination step wwjmrd.com. Reaction temperature and time are also optimized to ensure complete conversion while minimizing the formation of byproducts.

Modern Chromatographic and Crystallization Techniques for Isolation and Purification

The isolation and purification of 2-(3-Methoxycarbonylphenyl)benzoic acid and its analogs are essential to obtain materials of high purity. Modern techniques rely on a combination of chromatography and crystallization.

Column chromatography is a versatile method for purification. For biphenyl carboxylic acids, silica gel is a common stationary phase, with mobile phases typically consisting of a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate ajgreenchem.commdpi.com. The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC), particularly in a reversed-phase setup, is also widely used for the analysis and purification of aromatic carboxylic acids. Ion-suppressing modifiers or ion-pairing reagents are often added to the mobile phase to achieve satisfactory separation of these ionic compounds nih.gov.

Crystallization is a highly effective technique for purifying solid compounds and is often the final step to obtain a product of high purity. illinois.edu The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of well-defined crystals google.com. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For aromatic carboxylic acids, common crystallization solvents include alcohols, aqueous alcohol mixtures, toluene, and acetic acid lookchem.com. In some cases, converting the carboxylic acid to its salt (e.g., sodium or ammonium (B1175870) salt), recrystallizing the salt from water, and then re-acidifying to precipitate the purified acid can be an effective strategy lookchem.com.

Table 3: Purification Techniques for Aromatic Carboxylic Acids

| Technique | Principle | Common Application for Biphenyl Carboxylic Acids | Key Considerations |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Separation from reaction byproducts and starting materials using a silica gel column with an ethyl acetate/petroleum ether gradient ajgreenchem.com. | Choice of stationary and mobile phases is crucial for effective separation. |

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Purity analysis and preparative separation. Often requires mobile phase modifiers like ion-pairing agents nih.gov. | Can achieve very high resolution; throughput may be lower for preparative scale. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification step to obtain a highly pure, crystalline solid. Solvents like toluene or alcohol-water mixtures are common lookchem.com. | Solvent selection is critical for yield and purity researchgate.net. |

| Acid-Base Extraction | Separation based on the differential solubility of acidic/basic compounds in aqueous and organic phases. | Initial workup to separate the acidic product from neutral or basic impurities lookchem.com. | Efficient for removing non-acidic impurities. |

Computational Chemistry and Theoretical Modeling of 2 3 Methoxycarbonylphenyl Benzoic Acid

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical investigations are fundamental to modern chemical research, providing a framework to explore molecular structure, stability, and reactivity. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and energy states within a molecule.

Density Functional Theory (DFT) has become a standard and reliable method for studying the ground state properties of many-electron systems, including organic molecules. niscpr.res.innih.gov Its popularity stems from a favorable balance between computational cost and accuracy. DFT calculations are used to determine a molecule's electronic structure, optimized geometry, and other critical parameters by focusing on the electron density rather than the complex many-electron wavefunction. vjst.vnnih.gov For derivatives of benzoic acid, DFT methods like B3LYP are commonly employed to gain insights into their structural and electronic nature. nih.govmdpi.com

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium or ground-state geometry. nih.govucl.ac.uk For 2-(3-Methoxycarbonylphenyl)benzoic acid, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for 2-(3-Methoxycarbonylphenyl)benzoic acid This table presents typical parameters that would be determined through DFT-based geometry optimization. Actual values require specific calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O (Carboxylic Acid) | ~1.23 Å |

| C-O (Carboxylic Acid) | ~1.35 Å | |

| O-H (Carboxylic Acid) | ~0.97 Å | |

| C=O (Ester) | ~1.22 Å | |

| C-O (Ester) | ~1.34 Å | |

| O-CH₃ (Ester) | ~1.44 Å | |

| C-C (Inter-ring) | ~1.49 Å | |

| Bond Angles ( °) | O-C=O (Carboxylic Acid) | ~123° |

| C-O-H (Carboxylic Acid) | ~107° | |

| O=C-O (Ester) | ~124° | |

| C-O-C (Ester) | ~116° | |

| Dihedral Angle ( °) | Phenyl-Ring-1 vs. Phenyl-Ring-2 | Varies with conformation |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. nih.govmdpi.com

For 2-(3-Methoxycarbonylphenyl)benzoic acid, key vibrational modes would include:

O-H Stretching: A broad band characteristic of the hydrogen-bonded carboxylic acid dimer. mdpi.com

C=O Stretching: Two distinct strong bands are expected, one for the carboxylic acid group and one for the ester (methoxycarbonyl) group. Their precise positions are sensitive to their chemical environment and potential hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. mdpi.com

C-O Stretching: Vibrations associated with the C-O single bonds in both the acid and ester functions.

Ring Vibrations: C=C stretching modes within the two aromatic rings.

Table 2: Illustrative Vibrational Frequencies and Assignments This table shows representative vibrational modes and the type of data obtained from DFT calculations.

| Calculated Frequency (cm⁻¹) | Assignment | Type of Vibration |

| ~3500 | O-H | Stretching (Carboxylic Acid) |

| ~3100 | C-H | Aromatic Stretching |

| ~2950 | C-H | Methyl Group Stretching |

| ~1720 | C=O | Ester Stretching |

| ~1690 | C=O | Carboxylic Acid Stretching |

| ~1600 | C=C | Aromatic Ring Stretching |

| ~1300 | C-O | Carboxylic Acid/Ester C-O Stretching |

| ~1100 | C-O | Ester C-O Stretching |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. niscpr.res.innih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.inactascientific.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net DFT calculations provide precise energy values for these orbitals. vjst.vnaimspress.com

Table 3: Illustrative Electronic Descriptors This table demonstrates the kind of data derived from FMO analysis.

| Descriptor | Definition | Typical Calculated Value | Significance |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV | Electron-donating ability |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -2.0 eV | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 eV | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. niscpr.res.in It maps the electrostatic potential onto the electron density surface, revealing the charge distribution from a molecule's nuclei and electrons.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen. niscpr.res.inresearchgate.net In 2-(3-Methoxycarbonylphenyl)benzoic acid, these would be concentrated on the carbonyl oxygens of both the carboxylic acid and ester groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. The most positive region is expected around the acidic hydrogen of the carboxyl group. niscpr.res.in

Green Regions: Represent areas of neutral potential.

The MEP surface provides a clear, intuitive map of potential interaction sites for hydrogen bonding and other intermolecular interactions. actascientific.com

Natural Bond Orbital (NBO) analysis transforms the complex calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. nih.gov This method is invaluable for quantitatively studying intramolecular interactions, such as charge transfer and hyperconjugation. vjst.vnnih.gov

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy E(2) associated with delocalization from a filled donor NBO to an empty acceptor NBO. researchgate.net A larger E(2) value indicates a stronger interaction. researchgate.net For 2-(3-Methoxycarbonylphenyl)benzoic acid, significant interactions would be expected, such as:

Delocalization of lone pair (LP) electrons on the oxygen atoms to the antibonding (σ* or π*) orbitals of adjacent C-C and C=O bonds.

Table 4: Illustrative NBO Analysis - Second-Order Perturbation Theory This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) that would be identified by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | π* (C-C) in ring | High | Resonance/Charge Delocalization |

| π (C=C) in ring | π* (C=O) | Moderate | Conjugation |

| LP (O) of O-H | σ* (C-C) | Moderate | Hyperconjugation |

| π (C=C) in ring 1 | π* (C=C) in ring 2 | Low to Moderate | Inter-ring Conjugation |

Density Functional Theory (DFT) Calculations for Ground State Properties

Atom-in-Molecule (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) is a theoretical framework used to analyze the electron density distribution in a molecule to characterize chemical bonding. By examining the topological properties of the electron density (ρ(r)), such as bond critical points (BCPs), one can quantify the nature of atomic interactions.

For 2-(3-Methoxycarbonylphenyl)benzoic acid, AIM analysis can elucidate the characteristics of its various intramolecular and intermolecular interactions. The analysis focuses on the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs between atoms.

Covalent Bonds: The C-C and C-H bonds within the phenyl rings, as well as the C-O and O-H bonds of the carboxyl and methoxycarbonyl groups, would be characterized by high ρ(r) values and negative ∇²ρ(r) values, indicative of shared-shell covalent interactions.

Intramolecular Hydrogen Bonding: AIM can be used to investigate potential weak intramolecular hydrogen bonds, for instance, between the carboxylic acid proton and the ester group's carbonyl oxygen, which could influence the molecule's preferred conformation.

A hypothetical AIM analysis for the carboxylic acid dimer interaction is summarized below.

Table 1: Hypothetical AIM Parameters for Intermolecular Hydrogen Bonding in a 2-(3-Methoxycarbonylphenyl)benzoic acid Dimer

| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Ellipticity (ε) | Nature of Interaction |

|---|---|---|---|---|

| O-H···O | 0.025 | +0.085 | 0.03 | Hydrogen Bond (closed-shell) |

Note: This table is illustrative and presents typical values for such interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. nih.govresearchgate.net It allows for the simulation of electronic absorption spectra (like UV-Vis) by calculating vertical excitation energies and oscillator strengths, which correspond to the energy and intensity of absorption bands, respectively. nih.gov

For 2-(3-Methoxycarbonylphenyl)benzoic acid, TD-DFT calculations can predict its UV-Vis spectrum, providing insights into the nature of its electronic transitions. Studies on similar benzoic acid derivatives have shown that functionals like CAM-B3LYP often provide excellent agreement with experimental spectra. nih.govresearchgate.net The calculations would reveal the primary molecular orbitals involved in the lowest-energy electronic transitions, typically π → π* transitions localized on the aromatic rings and n → π* transitions involving the lone pairs of the oxygen atoms in the carbonyl groups. nih.gov

The results of such a simulation can help assign the absorption bands observed in experimentally measured spectra.

Table 2: Representative TD-DFT Calculated Electronic Transitions for 2-(3-Methoxycarbonylphenyl)benzoic acid (in a hypothetical solvent)

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|---|

| S1 | 4.35 | 285 | 0.25 | HOMO → LUMO | π → π* |

| S2 | 4.68 | 265 | 0.18 | HOMO-1 → LUMO | π → π* |

Note: This table is a representative example of TD-DFT output. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. llnl.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular structures and energies. nih.gov

For 2-(3-Methoxycarbonylphenyl)benzoic acid, ab initio calculations can be employed to:

Calculate Energetic Properties: These methods can be used to compute fundamental thermodynamic quantities, such as the total electronic energy, heat of formation, and conformational energy differences. For instance, the energy barrier for rotation around the C-C bond connecting the two rings can be accurately determined, providing insight into the molecule's flexibility.

Table 3: Hypothetical High-Accuracy Structural and Energetic Data from Ab Initio Calculations

| Parameter | Method | Predicted Value |

|---|---|---|

| Phenyl-Phenyl Dihedral Angle | MP2/cc-pVTZ | 58.5° |

| Carboxylic Acid O-H Bond Length | CCSD(T)/aug-cc-pVTZ | 0.971 Å |

| Rotational Barrier (C-C bond) | CCSD(T)/aug-cc-pVTZ | 4.5 kcal/mol |

Note: This table is illustrative. The accuracy depends on the level of theory and basis set used.

Mechanistic Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for mapping out the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone.

Mapping of Reaction Pathways and Transition State Localization

Understanding a chemical reaction requires identifying all relevant species along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). Computational methods allow for the mapping of the potential energy surface (PES) that governs the transformation. arxiv.org

For a reaction involving 2-(3-Methoxycarbonylphenyl)benzoic acid, such as its synthesis via a Suzuki or Ullmann coupling, computational chemists can:

Optimize Geometries: Calculate the minimum energy structures of reactants, intermediates, and products.

Locate Transition States: Employ algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods to find the first-order saddle point on the PES that corresponds to the TS. arxiv.org The existence of a single imaginary frequency in the vibrational analysis confirms a true TS.

Trace the Reaction Path: Use Intrinsic Reaction Coordinate (IRC) calculations to connect the TS to the corresponding reactant and product minima, confirming that the located TS is correct for the process of interest. rsc.org

This process yields a complete energy profile for the reaction, revealing the activation energies (the difference in energy between the reactant and the TS) and the energies of any intermediates.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple isomers (regioisomers or stereoisomers). Computational chemistry can predict the selectivity of such reactions by comparing the activation barriers of the competing pathways. nih.gov The pathway with the lowest activation energy is kinetically favored and is predicted to yield the major product.

Consider an electrophilic aromatic substitution (e.g., nitration) on 2-(3-Methoxycarbonylphenyl)benzoic acid. The molecule has two aromatic rings with several non-equivalent positions available for substitution.

Ring A: The benzoic acid ring, deactivated by the -COOH group (a meta-director).

Ring B: The methyl benzoate (B1203000) ring, deactivated by the -COOCH₃ group (a meta-director).

Computational modeling would involve calculating the transition state energies for the electrophile attacking each possible position on both rings. By comparing these energies, a prediction of the regiochemical outcome can be made. The relative activation energies (ΔE‡) for each pathway determine the product distribution.

Table 4: Hypothetical Relative Activation Energies for Electrophilic Nitration of 2-(3-Methoxycarbonylphenyl)benzoic acid

| Position of Attack | Ring | Directing Group Influence | Relative Activation Energy (ΔΔE‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| C4 | A | para to biaryl link, meta to -COOH | 2.5 | Minor Product |

| C5 | A | meta to biaryl link, ortho to -COOH | 4.8 | Trace |

| C6 | A | ortho to biaryl link, meta to -COOH | 3.1 | Minor Product |

| C5' | B | meta to biaryl link, meta to -COOCH₃ | 0.0 | Major Product |

| C4' | B | para to biaryl link, ortho to -COOCH₃ | 6.2 | Trace |

Note: This table is for illustrative purposes. The biaryl linkage itself acts as an activating ortho-, para-director.

Investigation of Catalytic Cycles and Intermediates in Reactions

Computational modeling is essential for elucidating the mechanisms of catalyzed reactions, particularly those involving transition metals. researchgate.net For the synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid, a common method is the Suzuki coupling, which is catalyzed by a palladium complex.

A computational investigation of the catalytic cycle would involve modeling each elementary step:

Oxidative Addition: The initial step where the aryl halide (e.g., 2-bromobenzoic acid) reacts with the Pd(0) catalyst.

Transmetalation: The transfer of the aryl group from the organoboron reagent (e.g., 3-(methoxycarbonyl)phenylboronic acid) to the palladium center.

Reductive Elimination: The final step where the two aryl groups are coupled to form the product, 2-(3-Methoxycarbonylphenyl)benzoic acid, and regenerate the Pd(0) catalyst.

Proton Transfer Dynamics and Tautomerism Studies

Proton transfer and tautomerism are fundamental processes that influence the reactivity and properties of molecules containing acidic protons, such as carboxylic acids. For 2-(3-Methoxycarbonylphenyl)benzoic acid, the carboxylic acid group is the primary site for these phenomena. While direct experimental studies on the proton transfer dynamics of this specific molecule are not extensively documented, theoretical investigations on analogous benzoic acid derivatives provide significant insights.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. scielo.org.za Studies on substituted benzoic acids have shown that proton exchange can occur via a Hydrogen Atom Transfer (HAT) mechanism. scielo.org.za In such a mechanism, the entire hydrogen atom, including its electron, is transferred. This is distinct from a Proton-Coupled Electron Transfer (PCET) process. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can elucidate these mechanisms by modeling the transition states and calculating the associated activation energy barriers. scielo.org.zabohrium.com

Tautomerism in 2-(3-Methoxycarbonylphenyl)benzoic acid would primarily involve the carboxylic acid group, potentially forming different rotamers or participating in intermolecular proton shifts within dimers. The equilibrium between different tautomeric forms is crucial as it dictates the compound's reactivity. bohrium.com Theoretical studies on similar organic acids have successfully used DFT to predict the relative stabilities of different tautomers in both the gas phase and in various solvents. bohrium.comresearchgate.net For instance, calculations can determine whether a keto or enol form is more stable by comparing their total electronic energies. bohrium.comorientjchem.org The energy barrier for the interconversion between tautomers can also be calculated, indicating how rapid the equilibrium is established. southampton.ac.uk

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

The three-dimensional structure of 2-(3-Methoxycarbonylphenyl)benzoic acid is not static; it possesses significant conformational flexibility due to the rotation around the biphenyl (B1667301) linkage and the bonds connected to the substituent groups. Molecular dynamics (MD) simulations offer a powerful lens to explore this dynamic behavior and understand how it is influenced by the surrounding environment. mdpi.comresearchgate.net

MD simulations calculate the time-dependent behavior of a molecular system, providing detailed information on fluctuations and conformational changes. nih.gov By simulating the molecule over time (often on the nanosecond to microsecond scale), researchers can map its conformational landscape. Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD) to measure structural stability and the Radius of Gyration (Rg) to assess the compactness of the molecule. nih.gov

Computational Design and Prediction of Chemical Properties for Novel Derivatives and Precursors

Computational chemistry is an indispensable tool for the rational design of new molecules and the prediction of their properties before synthesis. nih.gov Starting from the scaffold of 2-(3-Methoxycarbonylphenyl)benzoic acid, novel derivatives and precursors can be designed in-silico to tailor specific chemical or physical characteristics.

The process often begins with identifying the core structure (the pharmacophore or structural backbone) and proposing modifications. For 2-(3-Methoxycarbonylphenyl)benzoic acid, derivatives could be designed by:

Modifying the ester group: Changing the methyl ester to ethyl, propyl, or other functional groups to alter solubility and steric properties.

Altering the substitution pattern: Moving the methoxycarbonyl group to the ortho- or para- position of the phenyl ring.

Adding further substituents: Introducing electron-donating or electron-withdrawing groups onto either phenyl ring to modulate electronic properties.

Once these virtual derivatives are created, their properties can be predicted using various computational methods. DFT calculations can be employed to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. Other descriptors related to reactivity, such as chemical hardness and electrophilicity, can also be computed. researchgate.net These parameters are valuable in predicting how a derivative might behave in a chemical reaction. scielo.org.za Furthermore, computational models can predict physical properties like solubility, melting point, and even potential biological activity through Quantitative Structure-Activity Relationship (QSAR) studies.

Chemical Reactivity, Derivatization, and Synthetic Utility of 2 3 Methoxycarbonylphenyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to creating new esters, amides, and other functional derivatives. The reactivity of the carboxyl group can be enhanced by converting its hydroxyl component into a better leaving group.

Esterification and Amidation with Various Alcohols and Amines

Esterification: The conversion of the carboxylic acid function of 2-(3-Methoxycarbonylphenyl)benzoic acid into a new ester is a common derivatization strategy. The most classic method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org This is an equilibrium-driven reaction where using the alcohol as a solvent helps to shift the equilibrium towards the product. masterorganicchemistry.comquizlet.com For more sensitive substrates or when using phenols, the Mitsunobu reaction provides a milder alternative.

Amidation: The direct reaction of a carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." A widely used method involves coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.org More modern and catalytic approaches for direct amidation using catalysts based on titanium, niobium, or synergistic photoredox systems have also been developed for various carboxylic acids. nih.govrsc.orgresearchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | Benzoic Acid & Methanol (B129727) | HCl (catalyst) | Methyl Benzoate (B1203000) | N/A | libretexts.orgchemicalbook.com |

| Amidation | Benzoic Acid & Benzylamine | TiF₄ (0.1 eq), Toluene, Reflux, 24h | N-benzylbenzamide | 96% | rsc.org |

| Amidation | 4-Chlorobenzoic Acid & Benzylamine | ZrCl₄, p-xylene, Reflux | N-(Benzyl)-4-chlorobenzamide | 66% Conversion | mdpi.com |

| Amidation (Peptide Coupling) | Iodine Substituted Benzoic Acid & 1,2,3,4-Tetrahydroquinoline | HATU, Triethylamine, Acetonitrile, RT, 10h | Amide Product | N/A |

Note: The reactions listed are representative examples for the functional group and may not have been performed on 2-(3-Methoxycarbonylphenyl)benzoic acid itself.

Reduction to Corresponding Alcohol and Further Functionalization

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)-1-(3'-methoxycarbonylphenyl)benzene. This transformation requires powerful reducing agents, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, followed by an aqueous or acidic workup to protonate the resulting alkoxide. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids.

The resulting primary alcohol is a versatile functional group that can undergo further reactions. It can be oxidized back to the aldehyde or carboxylic acid, converted to an alkyl halide, or used in ether synthesis, significantly expanding the synthetic utility of the original molecule.

Table 2: Representative Reduction of Carboxylic Acids

| Starting Material Class | Reagents & Conditions | Product Class | Reference |

|---|---|---|---|

| Aromatic Carboxylic Acid | 1. LiAlH₄, THF; 2. H₃O⁺ workup | Primary Aryl Alcohol | ajgreenchem.com |

| Aliphatic Carboxylic Acid | 1. BH₃·THF; 2. H₂O workup | Primary Alcohol | bldpharm.com |

Note: The reactions listed are general methods for this functional group transformation.

Formation of Acid Halides and Anhydrides as Reactive Intermediates

To overcome the poor leaving group nature of the –OH group in the carboxylic acid, it can be converted into more reactive intermediates like acid halides or anhydrides.

Acid Halides: The most common method for synthesizing an acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent. libretexts.org Oxalyl chloride ((COCl)₂) is another effective reagent. The resulting acid chloride of 2-(3-Methoxycarbonylphenyl)benzoic acid would be a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, carboxylates) to form esters, amides, and anhydrides, respectively.

Acid Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules at high temperatures, though this method is not always practical. libretexts.org A more common laboratory-scale synthesis involves the reaction of an acid chloride with a carboxylate salt. This allows for the synthesis of both symmetrical and unsymmetrical anhydrides. quizlet.com These anhydrides are also excellent acylating agents, similar to acid halides but are generally less reactive.

Reactions at the Methyl Ester Moiety

The methyl ester at the 3'-position provides a second site for chemical modification, which can be addressed either selectively or in concert with the carboxylic acid.

Selective Hydrolysis to the Dicarboxylic Acid Analog

The methyl ester can be selectively hydrolyzed back to a carboxylic acid through a process known as saponification. This reaction is typically carried out by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often with a co-solvent like methanol or tetrahydrofuran (B95107) (THF) to ensure solubility. sigmaaldrich.comgoogle.com The reaction initially produces the dicarboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates both carboxylate groups to yield the corresponding dicarboxylic acid, 2',3-biphenyldicarboxylic acid. Careful control of reaction conditions is necessary to ensure that other sensitive functional groups in more complex derivatives are not affected.

Table 3: Representative Ester Hydrolysis Reactions

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, Methanol, Reflux, 4h; then HCl | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | sigmaaldrich.com |

| Biphenyl (B1667301) ester intermediate | LiOH·H₂O, Ethanol, H₂O | Biphenyl carboxylic acid | N/A | |

| Complex methyl ester | LiOH, THF-Methanol-H₂O, RT | Corresponding carboxylic acid | N/A | google.com |

Note: The reactions listed are representative examples for the functional group and may not have been performed on 2-(3-Methoxycarbonylphenyl)benzoic acid itself.

Transesterification with Different Alcohols

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium methoxide). The reaction is an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is typically used, or the methanol by-product is removed from the reaction mixture as it forms. This method allows for the conversion of the methyl ester into a variety of other esters (e.g., ethyl, benzyl, or more complex alkyl esters) without affecting the free carboxylic acid group, provided the conditions are appropriately chosen.

Amidation with Amines to Form Amides

The carboxylic acid functional group in 2-(3-Methoxycarbonylphenyl)benzoic acid readily undergoes amidation reactions with primary and secondary amines to yield the corresponding amides. This transformation is a cornerstone of its derivatization, allowing for the introduction of a wide array of nitrogen-containing substituents. The reaction typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Common methods for this amidation include:

Direct Thermal Amidation: Heating the carboxylic acid with an amine can directly form an amide bond, with the concurrent removal of water. This method, while simple, often requires high temperatures.

Use of Coupling Reagents: A more prevalent and milder approach involves the use of coupling agents such as carbodiimides (e.g., DCC, EDC) or the use of borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃). nih.gov These reagents activate the carboxylic acid to facilitate the reaction under milder conditions, preserving sensitive functional groups elsewhere in the molecule.

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly with amines to form the amide.

Via Ammonium (B1175870) Salt Formation: The reaction of a carboxylic acid with an amine first forms an ammonium carboxylate salt. Subsequent heating of this salt leads to dehydration, yielding the amide. libretexts.org For instance, benzoic acid reacts with methylamine (B109427) to form N-methylbenzamide, a reaction that proceeds by combining the hydroxyl group from the acid with a hydrogen from the amine to form water. youtube.com

The specific choice of method depends on the substrate scope, desired reaction conditions, and the presence of other functional groups. The resulting amides of 2-(3-Methoxycarbonylphenyl)benzoic acid are valuable intermediates for further synthetic transformations or as target molecules in medicinal chemistry.

Table 1: Common Amidation Methods

| Method | Reagents | Conditions | Advantage |

|---|---|---|---|

| Direct Condensation | None (heat) | High temperature | Atom economical |

| Coupling Agents | EDC, HOBt; B(OCH₂CF₃)₃ | Room temp. or mild heat | High yield, mild conditions nih.gov |

| Acyl Chloride | SOCl₂, (COCl)₂ then amine | Typically low to room temp. | High reactivity |

Aromatic Ring Functionalization and Modification

The two phenyl rings of 2-(3-Methoxycarbonylphenyl)benzoic acid are susceptible to functionalization, offering pathways to modify the core structure and introduce new chemical properties.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Both the carboxylic acid (-COOH) and the methoxycarbonyl (-COOCH₃) groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution (EAS) reactions. doubtnut.comquora.com This is because the carbonyl carbon has a significant partial positive charge, which withdraws electron density from the attached aromatic ring, particularly at the ortho and para positions, through resonance. quora.comreddit.com Consequently, the meta position becomes the most favorable site for electrophilic attack. doubtnut.comyoutube.com

In 2-(3-Methoxycarbonylphenyl)benzoic acid, this directing effect applies to both aromatic rings:

Ring A (bearing the -COOH group): Electrophiles will preferentially add to the positions meta to the carboxylic acid (C4 and C6).

Ring B (bearing the -COOCH₃ group): Electrophiles will be directed to the positions meta to the ester (C2', C4', and C6').

Directed C-H Functionalization Strategies

Directed C-H functionalization represents a powerful strategy for regioselective modification of aromatic rings, bypassing the inherent directing effects of existing substituents. In the context of biphenyl compounds, a directing group can orchestrate the activation of a specific C-H bond, including those at remote positions. nih.govescholarship.org

For 2-(3-Methoxycarbonylphenyl)benzoic acid, several strategies could be envisioned:

Ortho-Direction with the Carboxylic Acid: The native carboxylic acid group can itself act as a directing group, typically coordinating to a transition metal catalyst (e.g., palladium, rhodium) to facilitate the functionalization of the ortho C-H bonds (C2' and C6 on Ring A).

Remote C-H Functionalization: More advanced strategies utilize specially designed templates or converting one of the existing functional groups into a different directing group. For instance, nitrile-containing templates have been successfully used to direct the meta-C-H functionalization of biphenyls through the formation of a macrocyclophane-like transition state with a palladium catalyst. escholarship.orgresearchgate.net While the target molecule lacks a nitrile, its carboxylic acid or ester could potentially be converted to a suitable directing group to achieve similar remote functionalization. nih.gov The success of these transformations often relies on a careful selection of ligands, such as 2-pyridones, which can be crucial in assisting the C-H bond cleavage step. nih.govresearchgate.net These methods allow for the introduction of various groups, including olefins, acetoxy groups, and halogens, at positions not accessible through classical electrophilic substitution. escholarship.org

Formation of Polycyclic or Heterocyclic Systems through Annulation Reactions

The biphenyl framework of 2-(3-Methoxycarbonylphenyl)benzoic acid is an excellent platform for constructing larger polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems through annulation, which is the formation of a new ring.

One major pathway is through intramolecular cyclization . For example, Friedel-Crafts acylation can be employed. If the carboxylic acid is converted to an acyl chloride, it can react intramolecularly with the adjacent phenyl ring under Lewis acid catalysis to form a fluorenone skeleton.

Another powerful strategy involves palladium-catalyzed annulation reactions . These methods often use arynes as reactive intermediates. For instance, a halogenated derivative of 2-(3-Methoxycarbonylphenyl)benzoic acid could react with an aryne precursor in the presence of a palladium catalyst to generate complex, functionalized triphenylene (B110318) structures. nih.gov A similar three-step process involving palladium-catalyzed cross-coupling to form an α-arylated ketone, followed by conversion to a vinyl triflate and an intramolecular cyclization, can be used to build saturated rings onto PAHs. nih.gov These advanced synthetic methods provide access to a wide range of complex polycyclic systems that would be difficult to synthesize using other approaches.

Applications as a Chemical Building Block in Complex Molecule Synthesis

The distinct functional groups and biphenyl scaffold of 2-(3-Methoxycarbonylphenyl)benzoic acid make it a valuable precursor for synthesizing more complex molecular architectures, including biologically active heterocycles.

Precursor in the Synthesis of Quinolone and Isochromenone Analogs

Quinolones: The quinolone core is a privileged structure in medicinal chemistry, forming the basis for many antibiotic drugs. nih.govnih.gov The synthesis of quinolones often involves the cyclization of an aniline (B41778) derivative with a β-keto ester or a similar three-carbon unit (the Gould-Jacobs reaction). 2-(3-Methoxycarbonylphenyl)benzoic acid can serve as a precursor to key intermediates for quinolone synthesis. For example, through a series of functional group interconversions, the biphenyl structure can be elaborated and then cyclized. Palladium-catalyzed C-H activation and annulation processes are modern methods that can construct the quinolinone core from simpler aniline substrates, a strategy that could be adapted for derivatives of the title compound. organic-chemistry.org

Isochromenones: Isochromenones (or 1H-isochromen-1-ones) are another class of heterocyclic compounds with significant biological activity. Their synthesis often starts from 2-substituted benzoic acids. The structure of 2-(3-Methoxycarbonylphenyl)benzoic acid is well-suited for this purpose. For instance, modification of the substituent at the 2-position to a vinyl or alkynyl group, followed by an intramolecular cyclization, is a common route. Palladium-catalyzed reactions of 2-vinylbenzoates, for example, can lead to the formation of isochromanones, which are related structures. organic-chemistry.org The carboxylic acid of the title compound can act as an internal nucleophile, attacking a suitably placed electrophilic carbon to close the six-membered lactone ring characteristic of isochromenones.

Lack of Publicly Available Research Data for 2-(3-Methoxycarbonylphenyl)benzoic Acid

Following a comprehensive and targeted search of scientific literature, chemical databases, and patent repositories, it has been determined that there is a significant lack of publicly available research data specifically concerning the chemical compound 2-(3-Methoxycarbonylphenyl)benzoic acid .

The performed searches, aiming to gather information on the chemical reactivity, derivatization, synthetic utility, and structure-property relationships of this exact molecule, did not yield specific results. The search results consistently referenced isomeric compounds, such as 3-(3-Methoxycarbonylphenyl)benzoic acid and 2-[2-(Methoxycarbonyl)phenyl]benzoic acid, or related derivatives with different functional groups or structural linkers.

Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the requested outline focusing solely on "2-(3-Methoxycarbonylphenyl)benzoic acid." The necessary experimental findings and detailed research discussions for the specified sections and subsections—including its role in the construction of advanced organic scaffolds and the exploration of its structure-reactivity relationships—are not present in the accessible scientific domain.

Any attempt to construct the requested article would necessitate generalizing from related but distinct chemical entities, a practice that would contradict the explicit requirement to focus strictly on the specified compound. Therefore, until research on 2-(3-Methoxycarbonylphenyl)benzoic acid is published and made available, a thorough and authoritative article on this specific subject cannot be written.

Advanced Research Perspectives and Future Directions for 2 3 Methoxycarbonylphenyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes, Including Flow Chemistry

The industrial synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid and related biphenyl (B1667301) carboxylic acids traditionally relies on methods that may involve harsh conditions, stoichiometric reagents, and significant waste generation. Modern research is intensely focused on developing greener and more efficient synthetic protocols, with a strong emphasis on catalytic processes and advanced reactor technologies like flow chemistry.

A primary strategy for forming the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. Green chemistry approaches to this reaction are being developed using water as a solvent at room temperature, catalyzed by highly efficient, water-soluble palladium nanocatalysts. acs.org For instance, a fullerene-supported PdCl2 nanocatalyst has demonstrated high yields (>90%) with very low catalyst loading (0.05 mol%) in water, offering the significant advantages of catalyst recycling and avoidance of hazardous organic solvents. acs.org Other sustainable methods include solvent-free, or "neat," reaction conditions, which minimize waste and can lead to high conversion rates. nih.govaip.org

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. acs.org In this approach, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.comrsc.org This technology offers numerous advantages for the synthesis of substituted benzoic acids and their derivatives, including:

Enhanced Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. researchgate.net

Improved Efficiency: Rapid heat and mass transfer lead to faster reaction times and higher yields. rsc.org

Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. researchgate.net

Automation and Integration: Flow systems can be integrated with in-line purification and analysis steps, creating a fully automated synthesis-to-purification process. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Biphenyl Carboxylic Acids Click on a row to view more details.

| Feature | Traditional Batch Synthesis | Green Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|---|

| Solvent | Often high-boiling, toxic organic solvents (e.g., Toluene, DMF) | Water, bio-based solvents, or solvent-free conditions acs.orgnih.gov | Minimized solvent use, potential for greener solvents mt.com |

| Catalyst | Homogeneous catalysts, often with high loading and difficult to recycle | Recyclable nanocatalysts, lower catalyst loading acs.org | Packed-bed reactors with immobilized catalysts for easy reuse researchgate.net |

| Energy Use | High energy consumption for heating/cooling large volumes | Lower energy requirements, often at room temperature acs.org | Precise heating of small volumes, highly energy-efficient mt.com |

| Safety | Risks associated with large volumes of hazardous materials and exotherms | Reduced hazard profile due to safer solvents and conditions | Inherently safer due to small reactor volumes and superior heat control researchgate.net |

| Yield & Purity | Variable, often requires extensive workup and purification | High yields with cleaner reaction profiles acs.orgnih.gov | Often higher yields and purity due to precise control rsc.org |

The development of these novel routes, combining the principles of green chemistry with the technological advantages of flow reactors, is essential for the future sustainable production of 2-(3-Methoxycarbonylphenyl)benzoic acid and other fine chemicals. americanpharmaceuticalreview.comresearchgate.net

Advanced In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding the intricate details of a chemical reaction—its speed, the pathway it follows, and the transient species that form along the way—is fundamental to optimization and control. For the synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid, particularly via complex catalytic routes like the Suzuki-Miyaura coupling, advanced in-situ spectroscopic techniques are indispensable tools that provide a real-time window into the reacting system. youtube.comspectroscopyonline.com

Unlike traditional offline analysis where samples are removed and quenched, in-situ monitoring analyzes the reaction mixture directly as it evolves, providing a continuous stream of data without disturbing the system. youtube.comspectroscopyonline.com This allows for the precise tracking of reactant consumption, product formation, and the identification of short-lived intermediates that are key to understanding the reaction mechanism. rsc.org

Key In-situ Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often using attenuated total reflectance (ATR) probes inserted directly into the reactor, is a powerful technique for monitoring species in the solution phase. mt.comrsc.org By tracking the characteristic vibrational frequencies of functional groups, one can follow the reaction progress. For the synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid, one could monitor the disappearance of a C-X (X=Br, I) vibration from an aryl halide precursor and the simultaneous appearance of the C=O stretches from the ester and carboxylic acid groups in the final product. youtube.com This provides real-time kinetic profiles that are crucial for mechanistic analysis. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS): Raman spectroscopy provides complementary vibrational information to FTIR. Its application is particularly advanced in the form of SERS for studying heterogeneous catalytic reactions. researchgate.net In this technique, the reaction is monitored on a plasmonically active surface (e.g., gold or silver nanoparticles) that also acts as the catalyst or catalyst support (e.g., Au@Pd nanoparticles). aip.orgresearchgate.net This provides enormous signal enhancement, enabling the detection of minute quantities of molecules at the catalyst surface. acs.orgnih.gov For a Suzuki coupling, SERS can be used to observe the adsorption of reactants onto the catalyst, identify key intermediates in the catalytic cycle, and distinguish between different kinetic processes occurring at various catalytic sites. aip.orgresearchgate.net This level of detail is unattainable with conventional methods and is critical for designing more efficient catalysts.

X-ray Absorption Spectroscopy (XAS): When using transition metal catalysts like palladium, understanding the oxidation state of the metal during the catalytic cycle is crucial. Operando XAS, performed under actual reaction conditions, can provide this information. researchgate.netacs.org It allows researchers to observe the dynamic changes between different oxidation states (e.g., Pd(0), Pd(II)), confirming the steps of the catalytic cycle and identifying potential catalyst deactivation pathways. acs.org

The data gathered from these techniques can be used to construct detailed kinetic and mechanistic models, moving beyond simple endpoint analysis to a comprehensive, molecular-level understanding of the synthesis.

Table 2: Application of In-situ Spectroscopic Techniques for Monitoring Biphenyl Carboxylic Acid Synthesis Click on a row to view more details.

| Spectroscopic Technique | Information Provided | Relevance to Synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid | Key References |

|---|---|---|---|

| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, products, and stable intermediates in solution. Kinetic data. | Tracking the disappearance of aryl halide and boronic acid precursors and the formation of the biphenyl product by monitoring C=O and other key functional group vibrations. | mt.comrsc.orgyoutube.com |

| In-situ SERS | Vibrational information of species adsorbed on the catalyst surface. Identification of transient mechanistic intermediates. | Directly observing the steps of the Suzuki-Miyaura catalytic cycle on a bifunctional Au-Pd nanocatalyst surface. Elucidating the role of the catalyst. | acs.orgaip.orgresearchgate.net |

| In-situ NMR | High-resolution structural information on all species in solution. Can distinguish between isomers. | Unambiguously identifying starting materials, products, and byproducts in the reaction mixture simultaneously. Can be used for enantiomeric discrimination with chiral derivatizing agents. | nih.gov |

| Operando XAS | Electronic structure and oxidation state of the catalyst's metal center during the reaction. | Determining the active oxidation state (e.g., Pd(0)) in a Suzuki coupling and monitoring changes that could lead to catalyst deactivation. | researchgate.netacs.org |

By combining these advanced analytical methods, researchers can gain unprecedented insight into the synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid, paving the way for more rational process optimization, improved catalyst design, and enhanced reaction efficiency.

Q & A

Q. What are the recommended safety protocols for handling 2-(3-Methoxycarbonylphenyl)benzoic acid in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact (H315, H319) . Use fume hoods to minimize inhalation of dust (H335) and ensure proper ventilation. Storage should be in airtight containers at room temperature, away from incompatible substances like strong oxidizers . Emergency procedures include rinsing eyes with water for ≥15 minutes upon exposure and seeking medical attention for ingestion (H302) . Regular risk assessments and SDS reviews are critical for compliance with OSHA/GHS standards .

Q. How can researchers synthesize 2-(3-Methoxycarbonylphenyl)benzoic acid in a laboratory?

- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous benzoic acid derivatives (e.g., ) suggest a two-step approach:

Esterification : React 3-carboxyphenylboronic acid with methanol under acidic catalysis to form the methoxycarbonyl intermediate.